
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- is a complex organic compound with the molecular formula C13H15N3O. This compound is known for its unique structure, which includes a fused ring system combining benzene, cycloheptane, and pyridazine rings. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include amines, aldehydes, and ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often emphasizes efficiency, scalability, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one: A closely related compound with a similar core structure but different functional groups.
Cycloheptapyridazine derivatives: A class of compounds with variations in the ring structure and substituents.
Uniqueness
The uniqueness of 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
103602-80-8 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
13-amino-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(11),2,12,14-tetraen-5-one |
InChI |
InChI=1S/C13H15N3O/c14-10-4-5-11-8(6-10)2-1-3-9-7-12(17)15-16-13(9)11/h4-6,9H,1-3,7,14H2,(H,15,17) |
InChI Key |
FRTZAGJSMHUZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)NN=C2C3=C(C1)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


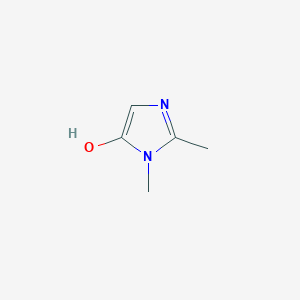
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
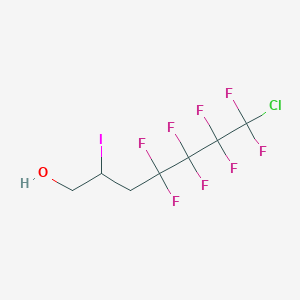
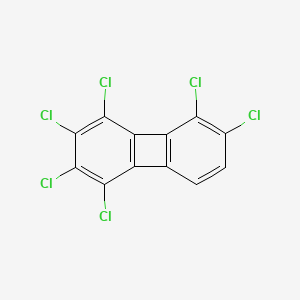

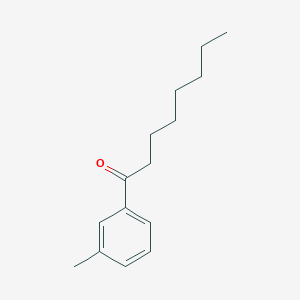
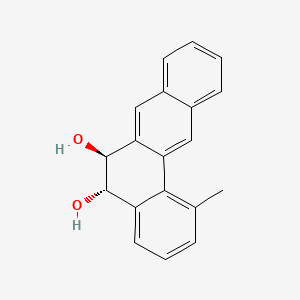


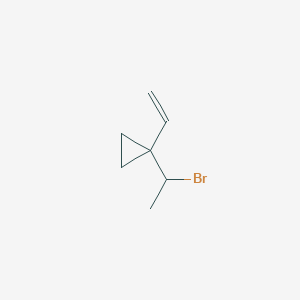
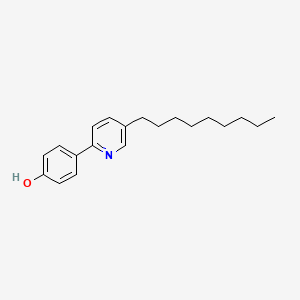
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)
